molecular formula C14H16FNO2 B12236493 N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide

N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B12236493
M. Wt: 249.28 g/mol
InChI Key: WWWVNWGZXTWFQE-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide is a chemical compound that belongs to the class of cyclohexene carboxamides. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to a cyclohexene ring via a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H16FNO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,16,17)

InChI Key

WWWVNWGZXTWFQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCC=CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluoro-3-methoxyphenyl)cyclohex-3-ene-1-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.

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